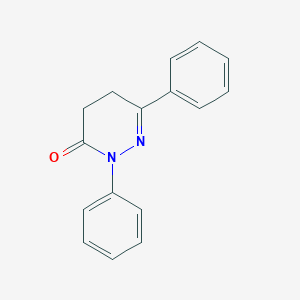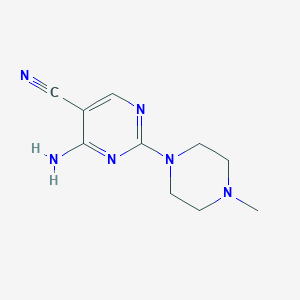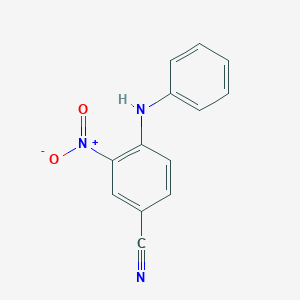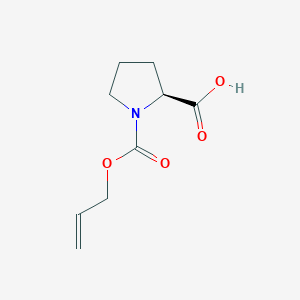
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DPPD and has a molecular formula of C17H14N2O. The compound has a pyridazine core that is substituted with two phenyl rings.
Mécanisme D'action
The mechanism of action of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its relatively simple synthesis method. The compound can be synthesized in moderate to good yields using readily available starting materials. Another advantage is its diverse range of potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animal models or to carry out certain assays.
Orientations Futures
There are several future directions for the study of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. One area of research is the development of more efficient synthesis methods for the compound. Another area is the investigation of the compound's potential use in combination therapies for cancer and other diseases. Additionally, there is a need for further studies on the compound's mechanism of action and its potential side effects. Overall, 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one involves the condensation of 2-aminopyridine and benzil in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in moderate to good yields. The compound can be purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
4578-59-0 |
|---|---|
Nom du produit |
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2,6-diphenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H14N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
NUPJVFNTHQXDSZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)






